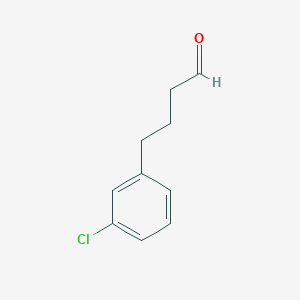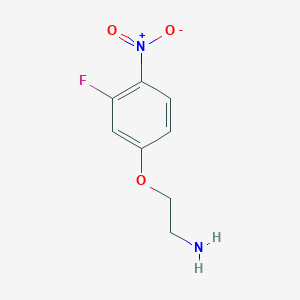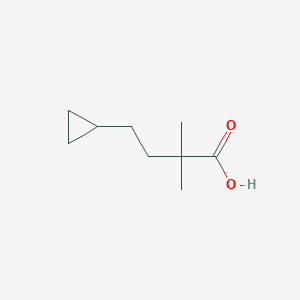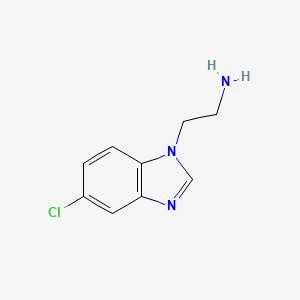
4-(3-Chlorophenyl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)butanal is an organic compound with the molecular formula C10H11ClO It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a butyl chain, which in turn is substituted with a 3-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)butanal typically involves the reaction of 3-chlorobenzaldehyde with butanal in the presence of a catalyst. One common method is the aldol condensation reaction, where the aldehyde group of 3-chlorobenzaldehyde reacts with the alpha-hydrogen of butanal to form the desired product. This reaction is usually carried out under basic conditions using a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products. The use of advanced catalysts and reaction monitoring techniques further enhances the efficiency of the process.
化学反応の分析
Types of Reactions: 4-(3-Chlorophenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: 4-(3-Chlorophenyl)butanoic acid.
Reduction: 4-(3-Chlorophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Chlorophenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom on the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate biological pathways and lead to the observed biological effects.
類似化合物との比較
4-(3-Chlorophenyl)butanal can be compared with other similar compounds such as:
4-(4-Chlorophenyl)butanal: Similar structure but with the chlorine atom in the para position, which can affect its reactivity and biological activity.
4-(3-Bromophenyl)butanal:
4-(3-Methylphenyl)butanal: The presence of a methyl group instead of chlorine can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC名 |
4-(3-chlorophenyl)butanal |
InChI |
InChI=1S/C10H11ClO/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-8H,1-2,4H2 |
InChIキー |
QWUKUMALEZRTFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B13527788.png)

